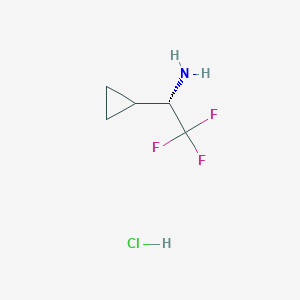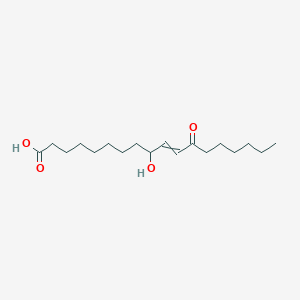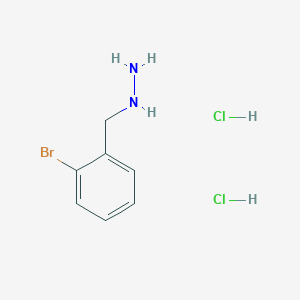
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate
説明
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a chemical compound with the molecular formula C8H10ClN3O2 . It has a molecular weight of 215.64 . This compound is in solid form .
Molecular Structure Analysis
The InChI code for Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate is a solid compound . It has a melting point range of 150 - 152 degrees Celsius .科学的研究の応用
Antioxidant Capacity Assays
The ABTS/PP decolorization assay is a method used to assess the antioxidant capacity of compounds. While Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate isn't specifically mentioned, similar compounds might interact in assays like ABTS to measure antioxidant potential. This assay is significant in the study of compounds that can neutralize free radicals, which are linked to various diseases including cancer and cardiovascular conditions (Ilyasov et al., 2020).
Biocompatible Materials
Research into biocompatible, degradable materials, particularly those derived from chemical modifications of natural polymers like hyaluronan, could be relevant. Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate might find applications in the development of new materials with varied biological properties, useful across clinical applications (Campoccia et al., 1998).
Gas Separation and Purification
In the context of gas separation and purification, metal–organic frameworks (MOFs) have shown promise due to their unique pore structures. While Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate isn't mentioned, research in this area indicates potential applications for similar compounds in developing new porous materials for efficient gas separation (Lin et al., 2017).
Chemical Recycling of Polymers
The chemical recycling of poly(ethylene terephthalate) (PET) demonstrates the potential of chemical processes in recycling and repurposing plastic materials. While Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate isn't directly related, it suggests a broader interest in the chemical transformation of materials for environmental sustainability (Karayannidis & Achilias, 2007).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .
特性
IUPAC Name |
ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-2-14-8(13)5-4-11-7(9)3-6(5)12-10/h3-4H,2,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTSWKZASWNNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-4-hydrazinylpyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride](/img/structure/B1442547.png)






